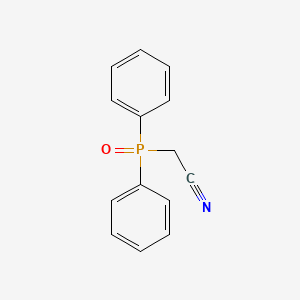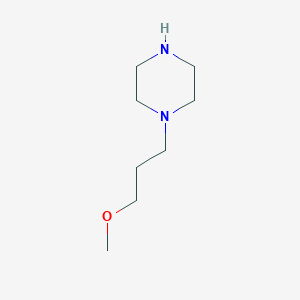
1-(3-Methoxypropyl)piperazine
Übersicht
Beschreibung
The compound 1-(3-Methoxypropyl)piperazine is a derivative of piperazine, which is a class of chemical compounds that have various applications in medicinal chemistry. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential as therapeutic agents in various conditions. The methoxypropyl group attached to the piperazine ring can influence the compound's binding affinity to different receptors and transporters, potentially altering its pharmacological profile.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks like furan, phenol, or benzene derivatives. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involved Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction . Similarly, the synthesis of oxygenated analogues of piperazine compounds related to GBR 12935 and GBR 12909 involved the addition of hydroxy and methoxy substituents to the benzene ring .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. For example, the complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using DEPT, H-H COSY, HMQC, and HMBC techniques . The structure of these compounds is crucial in determining their interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acetylation, alkylation, and cyclization, to yield new compounds with potential biological activities. The introduction of different functional groups can lead to significant changes in the compound's affinity for biological targets such as the dopamine transporter (DAT) and serotonin transporter (SERT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The presence of methoxy or hydroxy groups can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The introduction of an oxygen-containing functionality to the propyl side chain can also impact the compound's affinity for transporters . The spectroscopic investigation of phenyl substituted piperazines provides insights into their conformational stability, charge density distribution, and thermodynamic properties .
Wissenschaftliche Forschungsanwendungen
-
- Summary of the Application : The piperazine moiety, which includes 1-(3-Methoxypropyl)piperazine, is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Results or Outcomes : The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were considered in a review, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were reviewed .
-
C–H Functionalization in Organic Chemistry
- Summary of the Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, including 1-(3-Methoxypropyl)piperazine .
- Results or Outcomes : The outcomes of these advances have led to the development of new synthetic methods to afford functionalized piperazines .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCQKPWZIASLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365319 | |
| Record name | 1-(3-methoxypropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)piperazine | |
CAS RN |
88708-40-1 | |
| Record name | 1-(3-methoxypropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxypropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


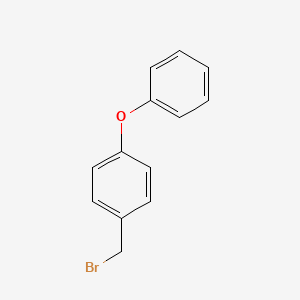
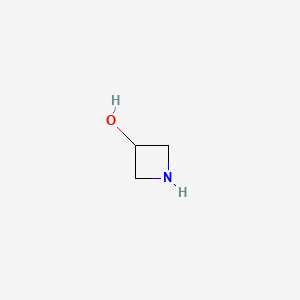
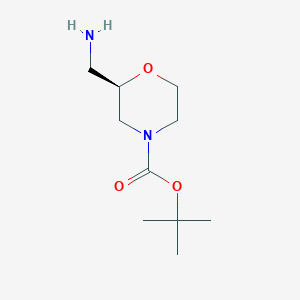

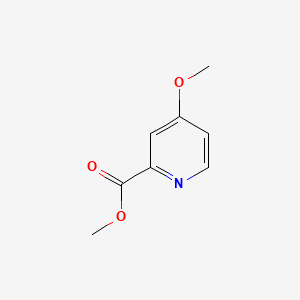
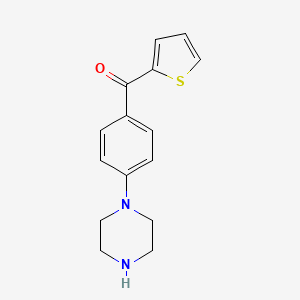
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
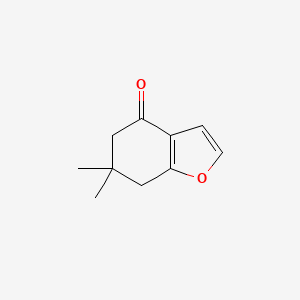
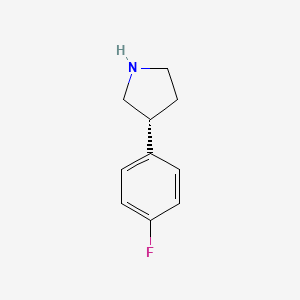
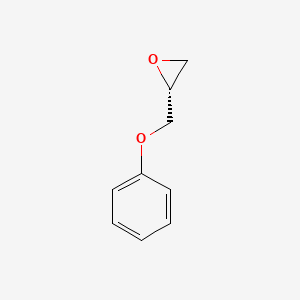
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)
